N-(2,4-difluorophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
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Overview
Description
N-(2,4-difluorophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex organic compound with a unique structure that includes a pyrazolo[4,3-c]pyridine core
Mechanism of Action
Target of Action
The primary targets of N-(2,4-difluorophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide Similar compounds have been found to target multiple receptors .
Mode of Action
The mode of action of This compound It’s worth noting that similar compounds have been found to inhibit the carotenoid biosynthesis process, thereby blocking the photosynthesis process and causing plant death .
Biochemical Pathways
The biochemical pathways affected by This compound Similar compounds have been found to affect the carotenoid biosynthesis pathway .
Preparation Methods
The synthesis of N-(2,4-difluorophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multiple stepsThe reaction conditions often include the use of reagents such as 2,4-difluoroaniline and phenylhydrazine, with catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions . Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors to ensure consistent reaction conditions .
Chemical Reactions Analysis
N-(2,4-difluorophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst can convert the ketone group to an alcohol.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studies have shown its potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: It has been investigated for its anti-inflammatory and anticancer properties, showing promise in preclinical trials.
Comparison with Similar Compounds
Compared to other similar compounds, N-(2,4-difluorophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:
Diflufenican: A pyridinecarboxamide with herbicidal properties.
N-(2,4-Difluorophenyl)-2-fluorobenzamide: Used in medicinal chemistry for its potential therapeutic effects.
2-(2,4-Difluorophenyl)pyridine: Utilized in the development of light-emitting materials.
These compounds share some structural similarities but differ in their specific applications and biological activities.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-3-oxo-2-phenyl-5-propylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F2N4O2/c1-2-10-27-12-16(21(29)25-19-9-8-14(23)11-18(19)24)20-17(13-27)22(30)28(26-20)15-6-4-3-5-7-15/h3-9,11-13H,2,10H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTDVGLDTPNFSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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